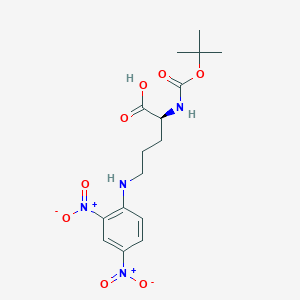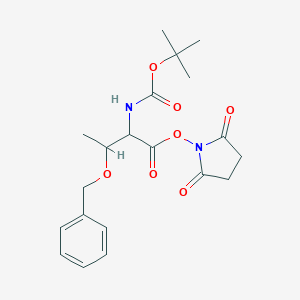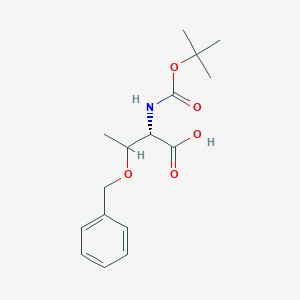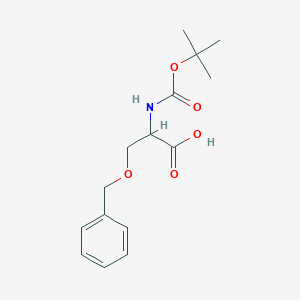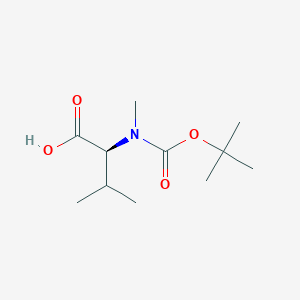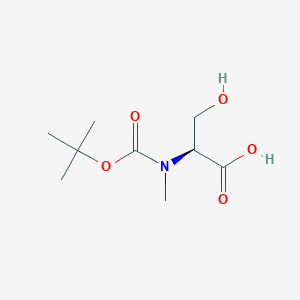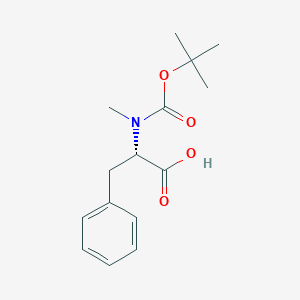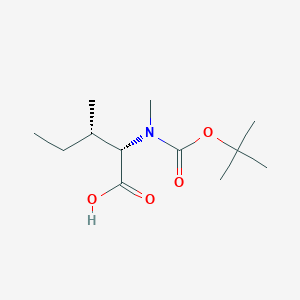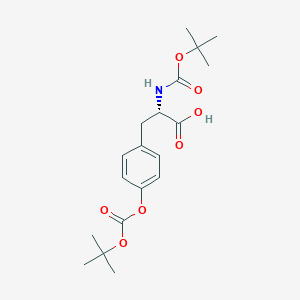
Boc-tyr(boc)-OH
Vue d'ensemble
Description
Boc-tyr(boc)-OH is an amino acid derivative commonly used in peptide synthesis . It is also known as N-(tert-Butoxycarbonyl)-L-tyrosine .
Synthesis Analysis
Boc-tyr(boc)-OH is synthesized using the Boc strategy, which is suitable for industrial and green chemistry . This strategy is environmentally friendly as it generates only gases without any other by-products in the deprotection step of the Boc group . The synthesis involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water has been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .
Molecular Structure Analysis
The molecular formula of Boc-tyr(boc)-OH is C14H19NO5 . Its molecular weight is 281.30 g/mol . The structure includes a tyrosine residue protected by a Boc group .
Chemical Reactions Analysis
In peptide synthesis, Boc-tyr(boc)-OH undergoes reactions specific to the Boc strategy . This strategy is known for its suitability in industrial and green chemistry due to the generation of only gases without any other by-products in the deprotection step of the Boc group .
Physical And Chemical Properties Analysis
Boc-tyr(boc)-OH is a solid substance . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 528.4±50.0 °C at 760 mmHg . The optical activity is [α]20/D +3.0°, c = 2 in acetic acid .
Applications De Recherche Scientifique
Peptide Synthesis
“Boc-tyr(boc)-OH” is often used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group in peptide synthesis . This can be particularly advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
The primary challenge of using Boc in Solid Phase Peptide Synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Despite this, the Boc/Bn strategy is still used due to its principle of graded acid stability, where differential acid strengths are used for the stepwise removal of the N α-Boc protecting group and side-chain deprotection .
Chemo-selective O tert Butoxycarbonylation
Another application of “Boc-tyr(boc)-OH” is in chemo-selective O tert butoxycarbonylation . This process involves the treatment of Boc–Tyr–OMe with Boc2O in the presence of CBr4 . This method is used in organic synthesis for the protection of functional groups.
Mécanisme D'action
Target of Action
Boc-tyr(boc)-OH, also known as tert-butyloxycarbonyl-tyrosine, is primarily used in peptide synthesis . Its primary targets are the amino groups in peptides that need to be protected during synthesis . The role of Boc-tyr(boc)-OH is to protect these amino groups from reacting prematurely or with the wrong reagents .
Mode of Action
The mode of action of Boc-tyr(boc)-OH involves the protection of the N α-amino group in peptide synthesis . This protection is achieved by the formation of a covalent bond between the Boc group and the amino group of the peptide . This prevents the amino group from reacting until the Boc group is removed, which is done by treatment with acid, most often trifluoroacetic acid (TFA) .
Biochemical Pathways
The biochemical pathway involved in the action of Boc-tyr(boc)-OH is the peptide synthesis pathway . In this pathway, Boc-tyr(boc)-OH is used to protect the amino groups of peptides, allowing for the stepwise addition of amino acids to the peptide chain . The Boc group is then removed by treatment with acid, allowing the peptide to react further .
Pharmacokinetics
It is known that the boc group can be removed by treatment with acid, suggesting that it would likely be rapidly metabolized in the body .
Result of Action
The result of the action of Boc-tyr(boc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups of peptides, Boc-tyr(boc)-OH allows for the controlled addition of amino acids to the peptide chain .
Action Environment
The action of Boc-tyr(boc)-OH is influenced by the pH of the environment . The Boc group is removed by treatment with acid, so the presence of acidic conditions can lead to premature deprotection . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the correct sequence of amino acids .
Orientations Futures
Boc-tyr(boc)-OH is expected to continue being a valuable component in peptide synthesis, particularly in the development of environmentally friendly synthetic methods . Its use in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties suggests potential for expanded applications in the future .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYIHKCPPKHOPJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426682 | |
| Record name | BOC-TYR(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tyr(boc)-OH | |
CAS RN |
20866-48-2 | |
| Record name | BOC-TYR(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



